molecular formula C29H31LaO12 B15234685 La(coumarate)3.2CH3OH.H2O

La(coumarate)3.2CH3OH.H2O

Cat. No.: B15234685
M. Wt: 710.5 g/mol
InChI Key: KQWSWZJDVSGTCV-RYSWBMPUSA-K
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Description

La(coumarate)₃·2CH₃OH·H₂O is a lanthanum(III) complex coordinated with three coumarate ligands, two methanol molecules, and one water molecule. Coumarate (a hydroxycinnamate derivative) is a lignin-derived aromatic monomer commonly studied in microbial metabolism and synthetic chemistry . The methanol and water molecules likely act as stabilizing solvates in the crystal lattice. Lanthanum’s high coordination number (typically 8–12) may result in a unique geometry compared to transition-metal coumarate complexes, though structural data for direct comparison is absent in the evidence.

Properties

Molecular Formula

C29H31LaO12

Molecular Weight

710.5 g/mol

IUPAC Name

4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);methanol;hydrate

InChI

InChI=1S/3C9H8O3.2CH4O.La.H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;2*1-2;;/h3*1-6,10H,(H,11,12);2*2H,1H3;;1H2/q;;;;;+3;/p-3/b3*6-3+;;;;

InChI Key

KQWSWZJDVSGTCV-RYSWBMPUSA-K

Isomeric SMILES

CO.CO.C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.[La+3]

Canonical SMILES

CO.CO.C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.[La+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of La(coumarate)3.2CH3OH.H2O typically involves the reaction of lanthanum salts with coumaric acid in the presence of methanol and water. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the complex. The process may involve:

  • Dissolving lanthanum nitrate in methanol.
  • Adding coumaric acid to the solution.
  • Adjusting the pH with a base such as sodium hydroxide.
  • Allowing the reaction to proceed under stirring at room temperature.
  • Isolating the product by filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with additional purification processes to ensure the quality and consistency of the product. Techniques such as recrystallization and chromatography may be employed to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

La(coumarate)3.2CH3OH.H2O can undergo various chemical reactions, including:

    Oxidation: The coumarate ligands can be oxidized under specific conditions.

    Reduction: Reduction reactions may involve the lanthanum center or the coumarate ligands.

    Substitution: Ligand exchange reactions where the coumarate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride may be used.

    Substitution: Ligand exchange can be facilitated by adding competing ligands in a suitable solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumarate ligands may yield hydroxylated derivatives, while substitution reactions may produce new lanthanum complexes with different ligands .

Scientific Research Applications

La(coumarate)3.2CH3OH.H2O has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of La(coumarate)3.2CH3OH.H2O involves interactions with molecular targets such as enzymes and receptors. The coumarate ligands can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the lanthanum center may coordinate with various functional groups. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Functional Properties

Antioxidant Activity :

  • Sn(IV) p-coumarate : Exhibits superior radical scavenging (e.g., ˙OH, ˙OOH) due to Sn(IV)’s electron-withdrawing effect, which stabilizes reactive intermediates. The apparent rate constant ($k_{app}$) for electron transfer in polar media is ~10⁶ M⁻¹s⁻¹ .
  • Lauryl coumarate : Scavenges 73.91% of DPPH radicals at 20 μM, outperforming shorter-chain alkyl coumarates (e.g., butyl coumarate: 43.65%) .
  • Its utility may lie in stabilizing coumarate ligands for controlled release.

Solubility and Stability :

  • Venlafaxine coumarate : Shows reduced solubility in water and NaCl solutions, making it suitable for extended-release formulations .
  • Rare-earth coumarates : Expected to exhibit low aqueous solubility, similar to Ce(coumarate)₃·2CH₃OH·H₂O, which is supplied as a solid .
Microbial Interactions
  • Coumarate as a Substrate : Bacteria like Acinetobacter baylyi and S. stellata metabolize free coumarate as a carbon source, but metal complexes like La(coumarate)₃·2CH₃OH·H₂O may resist biodegradation due to reduced bioavailability .
  • Toxicity : High coumarate concentrations (e.g., 45 mM) inhibit microbial growth, but the La complex’s toxicity profile remains unstudied .

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